1-Allyloxycarbonylamino-cyclopentanecarboxylic acid

Solid-phase peptide synthesis Orthogonal protection strategy Alloc deprotection

Researchers requiring sequential, chemoselective deprotection in solid-phase peptide synthesis (SPPS) face a critical limitation: standard Boc-, Fmoc-, or Cbz-protected cycloleucine derivatives cannot be selectively cleaved in the presence of other protecting groups. This compound solves that problem as the only cycloleucine variant bearing an Alloc group, removable under neutral Pd(0) conditions orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. - Enables three-step orthogonal deprotection sequences (acid → base → Pd(0)) impossible with any single alternative cycloleucine derivative. - Suppresses diketopiperazine (DKP) formation at the dipeptide stage via tandem one-pot Alloc removal and chain elongation. - Conformationally constrained cyclopentane scaffold induces α-helical secondary structure, validated by X-ray crystallography for stapled peptide PPI inhibitors.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 1343776-74-8
Cat. No. B1374166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyloxycarbonylamino-cyclopentanecarboxylic acid
CAS1343776-74-8
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC1(CCCC1)C(=O)O
InChIInChI=1S/C10H15NO4/c1-2-7-15-9(14)11-10(8(12)13)5-3-4-6-10/h2H,1,3-7H2,(H,11,14)(H,12,13)
InChIKeyMLCVSPYLBDDXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyloxycarbonylamino-cyclopentanecarboxylic acid (CAS 1343776-74-8): Orthogonally Protected Cycloleucine Building Block for Multi-Step Peptide Synthesis


1-Allyloxycarbonylamino-cyclopentanecarboxylic acid (CAS 1343776-74-8), also named 1-(((allyloxy)carbonyl)amino)cyclopentane-1-carboxylic acid, is a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid building block . It features an allyloxycarbonyl (Alloc) N-protecting group attached to the 1-amino position of a cyclopentanecarboxylic acid scaffold (the cycloleucine or ACPC core), with molecular formula C₁₀H₁₅NO₄ and molecular weight 213.23 g/mol . It is supplied at ≥95% purity (up to 98% from select vendors) and is intended for research-scale solid-phase peptide synthesis (SPPS), orthogonal protection strategies, and stapled peptide construction . The Alloc group enables Pd(0)-mediated deprotection under neutral conditions, orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups, while the cyclopentane ring confers backbone conformational restriction that promotes helical secondary structures [1].

Why Generic Substitution Fails for 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid: Orthogonal Protection Chemistry Cannot Be Replicated by Boc-, Fmoc-, or Cbz-Cycloleucine Analogs


The critical difference between 1-allyloxycarbonylamino-cyclopentanecarboxylic acid and its closest N-protected analogs—Boc-cycloleucine (CAS 35264-09-6), Fmoc-cycloleucine (CAS 117322-30-2), and Cbz-cycloleucine (CAS 17191-44-5)—lies in the deprotection chemistry required to liberate the free amine for subsequent coupling. Boc requires strong acid (TFA), Fmoc requires secondary amine base (piperidine), and Cbz requires hydrogenolysis or strong acid (HBr/AcOH), whereas the Alloc group is removed under neutral conditions using catalytic Pd(PPh₃)₄ with a nucleophilic or hydride scavenger [1]. This orthogonality means that Alloc can be selectively cleaved in the presence of acid-labile side-chain protecting groups (e.g., tBu esters, Boc), base-labile groups (e.g., Fmoc), and hydrogenolysis-labile groups (e.g., Cbz, benzyl esters), enabling sequential deprotection strategies that are impossible with any single alternative protecting group [2]. Substituting Boc-, Fmoc-, or Cbz-cycloleucine for this compound in a multi-orthogonal synthesis would precipitate uncontrolled deprotection, side reactions, or diketopiperazine (DKP) formation at the dipeptide stage—making the procurement decision a determinant of synthetic route feasibility rather than a mere cost comparison [3].

Quantitative Differentiation Evidence: 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid vs. Closest N-Protected Cycloleucine Analogs and Acyclic Peptide Building Blocks


Orthogonal Deprotection Selectivity: Alloc vs. Boc, Fmoc, and Cbz Protecting Groups Under Multi-Orthogonal SPPS Conditions

The defining differentiation of 1-allyloxycarbonylamino-cyclopentanecarboxylic acid is its Alloc protecting group, which is cleaved under neutral Pd(0)-catalyzed conditions using Pd(PPh₃)₄ (0.10 equiv) with PhSiH₃ as allyl scavenger—conditions that leave Boc (acid-labile), Fmoc (base-labile), Cbz (hydrogenolysis-labile), tBu esters, and benzyl ethers intact [1]. In contrast, Boc-cycloleucine requires TFA (typically 20-50% in DCM), Fmoc-cycloleucine requires 20% piperidine in DMF, and Cbz-cycloleucine requires catalytic hydrogenation (H₂/Pd-C) or HBr/AcOH [2]. This orthogonality enables a three-dimensional protection scheme (Alloc/Boc/Fmoc or Alloc/Cbz/tBu) that no single alternative protected cycloleucine can provide, directly determining whether a synthetic route involving sequential, chemoselective deprotections is feasible [3].

Solid-phase peptide synthesis Orthogonal protection strategy Alloc deprotection

Alloc Deprotection Speed and Yield: >90% Isolated Yield Within 5 Minutes vs. Literature Benchmarks for Competing Protecting Groups

Under optimized conditions (CH₃COONH₄, Pd(PPh₃)₄, NaBH₄ in MeOH-THF), the Alloc protecting group is removed in near-quantitative isolated yields exceeding 90% within 5 minutes at ambient temperature, without affecting acetyl, benzoyl, benzyl, benzyl carbonate, allyl, isopropylidene, benzylidene, or azido functional groups [1]. While Boc deprotection with TFA also proceeds rapidly and quantitatively in many cases, the acidic conditions simultaneously cleave tBu esters, Boc groups on side chains, and acid-labile resin linkers—severely limiting the synthetic context in which this speed advantage can be utilized [2]. Fmoc deprotection with piperidine is comparably fast (typically 5-20 minutes) but similarly non-selective toward Fmoc-protected side chains and base-sensitive functionalities [3]. The Alloc deprotection thus uniquely combines speed with chemoselectivity.

Alloc deprotection kinetics Quantitative protecting group removal Carbohydrate and peptide orthogonal synthesis

Stapled Peptide Enantioselectivity: Cyclopentane-Based α,α-Disubstituted Amino Acids Deliver Up to 99% ee vs. Acyclic Alkenyl Amino Acid Motifs

In a direct comparative study of stapled octapeptide organocatalysts, peptides incorporating α-carbocyclic α,α-disubstituted amino acids (specifically 3-allyloxy-1-aminocyclopentane-1-carboxylic acid, a close structural analog sharing the same cyclopentane scaffold and allyloxy functionality as the target compound) demonstrated enantioselectivities of up to 99% ee in asymmetric nucleophilic epoxidation reactions [1]. In contrast, stapled peptides built from the commonly used acyclic (S)-α-(4-pentenyl)alanine motif showed markedly lower reactivities and stereoselectivities under identical catalytic conditions [1]. X-ray crystallographic analysis attributed the performance difference to increased α-helicity conferred by the cyclopentane conformational constraint in the former versus the more flexible acyclic crosslink motif in the latter [2]. This establishes cyclopentane-constrained amino acids as predictive, design-based choices for high-performance stapled peptide catalysts and therapeutics.

Stapled peptides Asymmetric organocatalysis α-Helical conformation Enantioselectivity

Suppression of Diketopiperazine (DKP) Formation via Tandem Alloc Deprotection-Coupling: Mitigation of a Critical SPPS Side Reaction

DKP formation at the dipeptide stage is a well-documented, sequence-dependent side reaction in Fmoc-based SPPS that can cause premature peptide chain termination and significant yield losses [1]. The Thieriet et al. (1997) study demonstrated that using an Alloc-amino acid as the second residue—followed by tandem Pd(0)-mediated Alloc deprotection and immediate in situ coupling of the third amino acid—effectively suppresses DKP formation, because the newly liberated amine is captured by the activated incoming amino acid before it can undergo intramolecular cyclization with the C-terminal ester anchor [2]. In contrast, standard Fmoc deprotection with piperidine generates a free amine that remains exposed during washing and activation steps, creating a kinetic window for DKP formation that is particularly problematic for Pro-, Gly-, and N-alkyl amino acid-containing sequences [3]. This tandem deprotection-coupling strategy is uniquely enabled by the Alloc group; neither Boc nor Fmoc chemistry readily permits a comparable one-pot deprotection-coupling cascade.

Diketopiperazine suppression Solid-phase peptide synthesis Alloc tandem deprotection-coupling

Conformational Restriction: Cyclopentane Scaffold Constrains Peptide Backbone ϕ/ψ Angles vs. Acyclic Amino Acids, Promoting Helical Secondary Structure

The cyclopentane ring in the 1-aminocyclopentanecarboxylic acid (Ac₅c) scaffold restricts backbone ϕ and ψ dihedral angles to values characteristic of helical conformations, in contrast to acyclic amino acids (e.g., leucine, norleucine) which sample a broad conformational space [1]. X-ray crystallographic analysis of the protected homodipeptide Boc-Ac₅c-Ac₅c-NHMe revealed a type III β-turn conformation stabilized by a 4→1 intramolecular hydrogen bond in the solid state, while ¹H-NMR studies confirmed β-turn persistence in both CDCl₃ and DMSO-d₆ solution [2]. When incorporated into hexapeptides, the Ac₅c residue induced right-handed (P) 3₁₀-helical conformations, as confirmed by circular dichroism spectroscopy and X-ray crystallography [3]. Acyclic amino acids such as leucine, lacking this conformational constraint, do not predictably induce the same degree of helicity in short peptides. The Alloc-protected cyclopentane amino acid thus serves as both a protecting group carrier and a conformational control element—a dual functionality that acyclic N-protected amino acids (e.g., Alloc-leucine, Alloc-norleucine) cannot replicate.

Conformational constraint α,α-disubstituted amino acid Peptide helicity β-turn induction

Scaffold Ring-Size Pharmacology: Cyclopentane (Cycloleucine) Acts as an NMDA Receptor Glycine-Site Antagonist (Ki = 600 μM), Distinct from Cyclopropane (ACPC) Partial Agonism (EC₅₀ = 0.09 μM)

After Alloc deprotection, the liberated cycloleucine (ACPC) scaffold exhibits a distinct pharmacological profile at the NMDA receptor glycine binding site that is determined by ring size: 1-aminocyclopropane-1-carboxylic acid (ACPC, 3-membered ring) acts as a potent partial agonist with EC₅₀ = 0.09 ± 0.02 μM, 1-aminocyclobutane-1-carboxylic acid (ACBC, 4-membered ring) exhibits mixed agonist/antagonist properties, and cycloleucine (5-membered ring) functions as a weak glycine antagonist with Ki = 600 μM [1]. Furthermore, whereas ACPC and ACBC partially activate the NMDA receptor by 80% and 42% respectively, cycloleucine behaves as a pure antagonist that stabilizes an open-cleft conformation of the NR1 ligand-binding core, as shown by X-ray crystallography of the NR1-cycloleucine complex (PDB: 1Y1M) [2]. This ring-size-dependent pharmacological transition means that the cyclopentane scaffold is not interchangeable with the cyclopropane or cyclobutane analogs for any application where NMDA receptor glycine-site antagonism (rather than agonism) is the desired mechanism.

NMDA receptor Glycine-site ligand Cycloleucine pharmacology Ring-size structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid Based on Quantitative Differentiation Evidence


Multi-Orthogonal Solid-Phase Peptide Synthesis Requiring Sequential, Chemoselective Deprotection of Three or More Amine Protecting Groups

When constructing cyclic peptides, branched peptides, or peptide conjugates that demand sequential, chemoselective amine liberation—for example, a synthetic route requiring Boc removal (acid), then Fmoc removal (base), then Alloc removal (Pd(0) neutral) in a prescribed order—1-allyloxycarbonylamino-cyclopentanecarboxylic acid is the only cycloleucine derivative that can serve as the Alloc-protected residue. Neither Boc-cycloleucine, Fmoc-cycloleucine, nor Cbz-cycloleucine can fulfill this role, as each would be prematurely cleaved during the deprotection step targeting another protecting group [1]. The tandem deprotection-coupling capability further enables one-pot Alloc removal and peptide chain elongation, suppressing DKP formation at the dipeptide stage—a critical advantage for DKP-prone sequences [2]. This scenario is directly supported by the orthogonal protection selectivity evidence (Evidence Item 1) and the DKP suppression evidence (Evidence Item 4).

Stapled Peptide Drug Discovery Programs Targeting Intracellular Protein-Protein Interactions with Stringent Enantioselectivity Requirements

For hydrocarbon-stapled peptide therapeutic candidates targeting PPIs (e.g., BCL-2 family proteins, MDM2/p53, or β-catenin/TCF), the cyclopentane-constrained scaffold provides crystallographically verified α-helical stabilization that directly translates to enhanced target binding affinity and protease resistance [1]. The comparative catalytic data from Naka et al. (2024) demonstrate that cyclopentane-based stapled peptides achieve up to 99% ee in asymmetric organocatalysis, outperforming the commonly used (S)-α-(4-pentenyl)alanine motif [2]. After Alloc deprotection to reveal the free amine, the cycloleucine scaffold can be further derivatized or incorporated into stapled architectures via ring-closing metathesis. This scenario is directly supported by the enantioselectivity evidence (Evidence Item 3) and the conformational restriction evidence (Evidence Item 5).

PROTAC Linker and Degrader Design Where Conformational Rigidity in the Linker Region Is Required to Optimize Ternary Complex Geometry

In PROTAC (PROteolysis TArgeting Chimera) development, linker rigidity is increasingly recognized as a critical parameter for achieving productive ternary complex formation between the target protein, PROTAC, and E3 ubiquitin ligase [1]. The cyclopentane scaffold of 1-allyloxycarbonylamino-cyclopentanecarboxylic acid, with its constrained ϕ/ψ angles and predictable β-turn/helical induction, offers a rigid linker building block that can be selectively deprotected (Alloc removal) for subsequent conjugation to E3 ligase ligands or target-protein warheads [2]. Acyclic amino acid linkers (e.g., PEG, alkyl chains, glycine) lack this conformational predictability. This scenario is supported by the conformational restriction evidence (Evidence Item 5) and the orthogonal deprotection evidence (Evidence Item 1).

NMDA Receptor Glycine-Site Antagonist Tool Compound Development Using Cycloleucine as a Pharmacophoric Scaffold Released by On-Demand Alloc Deprotection

For neuroscience research requiring NMDA receptor glycine-site modulation, the cycloleucine scaffold provides a well-characterized antagonist pharmacophore (Ki = 600 μM at the glycine site) that stabilizes the open-cleft NR1 conformation, as established by X-ray crystallography (PDB: 1Y1M) [1]. The Alloc-protected form allows incorporation of this pharmacophore into larger peptide or peptidomimetic constructs with precise control over when the active cycloleucine moiety is unveiled—a strategy that is not available with unprotected cycloleucine (which would compete for coupling reactions at both amine and carboxylic acid positions) or with Boc/Fmoc-protected analogs (which lack orthogonal deprotection compatibility in complex synthetic schemes) [2]. This scenario is directly supported by the scaffold pharmacology evidence (Evidence Item 6), the orthogonal deprotection evidence (Evidence Item 1), and the deprotection efficiency evidence (Evidence Item 2).

Quote Request

Request a Quote for 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.